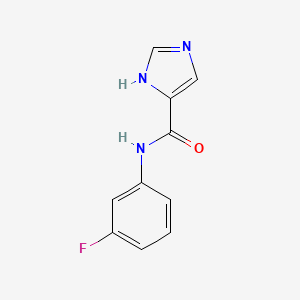
N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoroacetanilide , belongs to the class of sulfonamides. These compounds have been widely used in medicine and as pesticides due to their biological activities . In recent years, researchers have discovered that sulfonamides exhibit extensive effects beyond their initial antibacterial properties. Notably, compounds like SLC-0111, sulofenur, indisulam, and pozapanib have demonstrated promising anticancer effects and are currently undergoing clinical trials .
Preparation Methods
The synthesis of 3-fluoroacetanilide involves an amidation reaction. Here’s a simplified synthetic route:
Amidation Reaction:
Chemical Reactions Analysis
3-fluoroacetanilide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4)
Substitution: Nucleophilic substitution reactions (e.g., with amines, alkoxides)
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential antitumor, antidiabetic, and antiviral effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as an intermediate for pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism by which 3-fluoroacetanilide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 3-fluoroacetanilide is unique in its structure, it shares similarities with other sulfonamides. Further exploration of related compounds could reveal additional insights.
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H8FN3O/c11-7-2-1-3-8(4-7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |
InChI Key |
GRJRCIKYZOHOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)ethanamine](/img/structure/B11061361.png)
![3-({3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11061368.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]ethane-1,1,2,2-tetracarbonitrile](/img/structure/B11061373.png)
![1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11061380.png)
![1-(4-chlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B11061389.png)
![1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11061401.png)
![Methyl 2-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11061404.png)
![4-Hydroxy-4-methyl-3-(6-methylpyridin-2-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11061406.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061408.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061419.png)
![Anthra[2,1-b]benzo[d]thiophene-8,13-dione 5,5-dioxide](/img/structure/B11061425.png)
![1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11061429.png)
![8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11061431.png)
